molecular formula C10H10BrN B13515492 4-bromo-3,5-dimethyl-1H-indole

4-bromo-3,5-dimethyl-1H-indole

Cat. No.: B13515492
M. Wt: 224.10 g/mol
InChI Key: NIYYCYXBFNLBLP-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1H-indole: is a heterocyclic compound with an indole ring system. Indoles are significant in natural products, drugs, and cell biology. This particular compound features a bromine atom at position 4 and two methyl groups at positions 3 and 5 on the indole ring.

Preparation Methods

Synthetic Routes::

    Radical Bromination:

    Palladium-Catalyzed Reductive Heck Cyclization:

Industrial Production:: Industrial-scale production methods for this compound may involve variations of the above synthetic routes, optimized for efficiency and yield.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The bromine atom at position 4 makes it susceptible to nucleophilic substitution reactions.

    Reductive Heck Cyclization: In this reaction, the bromine-substituted indole can participate in cyclization reactions to form complex structures.

Common Reagents and Conditions::

    Brominating Agents: Used for bromination reactions.

    Palladium Catalysts: Employed in Heck cyclization reactions.

Major Products::

    Azepinoindoles: Formed via the palladium-catalyzed reductive Heck cyclization.

Scientific Research Applications

Mechanism of Action

The specific mechanism by which 4-bromo-3,5-dimethyl-1H-indole exerts its effects depends on its context (e.g., as a drug or in biological systems). Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

4-bromo-3,5-dimethyl-1H-indole

InChI

InChI=1S/C10H10BrN/c1-6-3-4-8-9(10(6)11)7(2)5-12-8/h3-5,12H,1-2H3

InChI Key

NIYYCYXBFNLBLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2C)Br

Origin of Product

United States

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